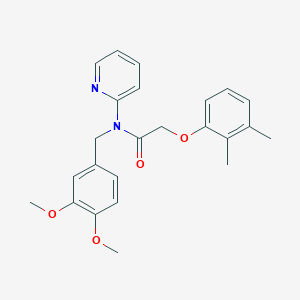![molecular formula C20H19N3O5 B11355829 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone](/img/structure/B11355829.png)
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a nitrophenoxy group
Preparation Methods
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from o-aminophenol and carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Coupling Reactions: The benzoxazole and piperidine rings are coupled using suitable linkers and reagents to form the desired intermediate.
Introduction of Nitro Group: The nitrophenoxy group is introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of catalysts such as palladium on carbon can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoxazole ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE include:
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its high fluorescence quantum yields and applications in material science.
[4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine: Studied for its potential biological activities.
The uniqueness of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-NITROPHENOXY)ETHAN-1-ONE lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone |
InChI |
InChI=1S/C20H19N3O5/c24-19(13-27-18-8-4-2-6-16(18)23(25)26)22-11-9-14(10-12-22)20-21-15-5-1-3-7-17(15)28-20/h1-8,14H,9-13H2 |
InChI Key |
QGXMCWOQPHBCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-propoxybenzamide](/img/structure/B11355746.png)
![5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11355759.png)
![propan-2-yl (2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11355766.png)
![N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11355772.png)


![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B11355801.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-nitrobenzamide](/img/structure/B11355802.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-propoxybenzamide](/img/structure/B11355809.png)
![N-(4-ethylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355812.png)
![N-(4-ethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355815.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11355816.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11355824.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11355828.png)
